molecular formula C8H16O2 B2378214 1-(Hydroxymethyl)-2-methylcyclohexanol CAS No. 101869-70-9

1-(Hydroxymethyl)-2-methylcyclohexanol

Cat. No. B2378214
CAS RN: 101869-70-9
M. Wt: 144.214
InChI Key: DJFFQUJMGMVNIW-UHFFFAOYSA-N
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Description

The hydroxymethyl group is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Transformations : 1-(Hydroxymethyl)-2-methylcyclohexanol can be synthesized and transformed into various cyclohexanone derivatives. For instance, 1-silyl-2,6-diketones can be efficiently converted into 3-hydroxycyclohexanones, cyclohex-2-enones, or 1-(silylmethyl)cyclopentane-1,2-diols under specific conditions. These compounds can further be transformed into 2-methylenecyclopentanols or 1-(hydroxymethyl)cyclopentane-1,2-diols (Chiara et al., 2006). Also, nucleophilic hydroxymethylation has been performed using specific Grignard reagents, showcasing the versatile chemical behavior of these compounds (Tamao et al., 2003).

  • Catalysis and Reaction Mechanisms : Research has shown that hydronium ions in zeolite H-ZSM5 are highly active catalysts in the dehydration of cyclohexanol, with the reaction pathways influenced by the substitution patterns due to steric effects (Hintermeier et al., 2017). This indicates that the structure of cyclohexanol derivatives, like 1-(Hydroxymethyl)-2-methylcyclohexanol, can significantly affect their reactivity in catalytic processes.

Applications in Organic Synthesis

  • Derivative Synthesis : Compounds with structures similar to 1-(Hydroxymethyl)-2-methylcyclohexanol have been used as intermediates in the synthesis of a wide variety of organic molecules. For example, preparation and use of derivatives like (methoxymethoxy)methyllithium indicate their utility in generating more complex structures (Johnson et al., 2003).

  • Enzymatic Reactions and Biocatalysis : Certain studies have focused on the enzymatic reactions of cyclohexanone derivatives. The reduction of ketones using commercially available plants, for instance, showcases how such compounds can be used in more environmentally friendly and potentially sustainable chemical processes (Bruni et al., 2002).

properties

IUPAC Name

1-(hydroxymethyl)-2-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7-4-2-3-5-8(7,10)6-9/h7,9-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFFQUJMGMVNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Hydroxymethyl)-2-methylcyclohexanol

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